Ethylphosphonic dichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organophosphorus Esters:

Ethylphosphonic dichloride can be used to prepare a variety of organophosphorus esters by reacting it with different alcohols or phenols. These esters can then be further functionalized for various research applications, such as:

- Enzyme inhibitors: Certain organophosphorus esters can inhibit the activity of specific enzymes, making them valuable tools in studying enzyme function and in the development of new drugs [].

- Flame retardants: Some organophosphorus esters exhibit flame retardant properties and are being explored for use in various materials.

- Plasticizers: Specific organophosphorus esters can act as plasticizers, improving the flexibility and workability of polymers.

Synthesis of Phosphonic Acids:

Ethylphosphonic dichloride can be hydrolyzed to form ethylphosphonic acid (C₂H₅PO(OH)₂). Phosphonic acids are a class of organic compounds with various research applications, including:

- Chelating agents: Phosphonic acids can form strong complexes with metal ions, making them useful in various separation and purification processes.

- Corrosion inhibitors: Certain phosphonic acids can inhibit metal corrosion, making them valuable in various industrial applications.

Synthesis of Phosphonates:

Ethylphosphonic dichloride can be used to prepare phosphonates, which are molecules containing a P-C bond. Phosphonates have various research applications, including:

- Nucleic acid analogs: Modified nucleotides containing phosphonate groups can be used to study the function of natural nucleotides and develop novel therapeutic agents [].

- Biocatalysis: Certain phosphonates can act as catalysts for various biological reactions, offering potential applications in biotechnology [].

Ethylphosphonic dichloride is a chemical compound with the molecular formula and a CAS number of 1066-50-8. It is a colorless liquid characterized by a pungent odor and is denser than water. This compound belongs to the class of organophosphorus compounds, specifically functioning as an acid halide and organophosphate. Ethylphosphonic dichloride is highly flammable and exhibits pyrophoric properties, igniting spontaneously upon contact with moisture or water, producing hydrochloric acid as a byproduct .

Ethylphosphonic dichloride itself does not have a well-defined mechanism of action in biological systems. Its primary function lies in its reactivity as a precursor for the synthesis of other organophosphorus compounds that may have specific mechanisms depending on their structure and application [].

Ethylphosphonic dichloride is a hazardous material and should be handled with appropriate precautions. Here are some safety concerns:

- Toxicity: Limited data available on specific toxicity, but due to its class as an organophosphorus compound, it should be assumed to be toxic.

- Skin and eye irritant: Can cause irritation and burns upon contact [].

- Moisture sensitive: Reacts with water to release hydrochloric acid fumes, which are corrosive [].

- Flammability: Flash point above 110 °C, considered moderately flammable [].

Safety Precautions

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling ethylphosphonic dichloride [].

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry, and well-ventilated place away from incompatible materials like water and oxidizing agents [].

- Properly dispose of waste according to local regulations.

Ethylphosphonic dichloride readily reacts with water, leading to the formation of hydrochloric acid, which is a strong corrosive agent. This reaction is particularly hazardous as it releases toxic gases and can cause severe burns upon contact with skin or eyes. The compound may also participate in various organic synthesis reactions, particularly in the formation of phosphonates and phosphonothioates through nucleophilic substitution mechanisms .

Ethylphosphonic dichloride can be synthesized through several methods:

- Reaction of Ethyl Alcohol with Phosphorus Trichloride: Ethyl alcohol reacts with phosphorus trichloride to yield ethylphosphonic dichloride along with the release of hydrogen chloride.

- Thionyl Chloride Method: A more sophisticated method involves the reaction of thionyl chloride with dialkyl alkylphosphonothionates, which utilizes NMR studies to optimize conditions for producing alkylphosphonic dichlorides .

- Direct Chlorination: Chlorination of ethylphosphonic acid under controlled conditions can also produce ethylphosphonic dichloride.

These methods highlight the compound's versatility in synthetic organic chemistry.

Ethylphosphonic dichloride finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the production of phosphonates and other organophosphorus compounds.

- Pesticides: Due to its reactivity, it may be used in developing certain agrochemicals.

- Pharmaceuticals: The compound’s unique properties could be leveraged for drug development, particularly in creating phosphonate derivatives that exhibit biological activity.

Interaction studies involving ethylphosphonic dichloride primarily focus on its reactivity with water and other nucleophiles. The hydrolysis reaction produces hydrochloric acid and phosphonic acid derivatives, which can further interact with biological systems or other chemical entities. Research into its interactions with biological macromolecules remains limited but suggests potential for further exploration in medicinal chemistry .

Ethylphosphonic dichloride shares similarities with several other compounds within the organophosphate class. Below is a comparison highlighting its uniqueness:

Ethylphosphonic dichloride stands out due to its unique combination of chlorinated phosphorus species and its specific reactivity profile, making it particularly valuable for targeted chemical synthesis despite its hazardous nature.

Traditional Chlorination Routes Using Thionyl Chloride and Phosphorus Reagents

The conventional synthesis of ethylphosphonic dichloride relies heavily on chlorination reactions using thionyl chloride and various phosphorus reagents. Thionyl chloride (SOCl₂) serves as a powerful chlorinating agent for converting phosphonic acids and phosphonates into corresponding phosphoryl chlorides. This application makes thionyl chloride a Schedule 3 compound under the Chemical Weapons Convention, highlighting its significance in organophosphorus chemistry.

The reaction mechanism typically involves nucleophilic substitution, where thionyl chloride reacts with the hydroxyl groups of phosphonic acids to form phosphoryl chlorides. The general reaction can be represented as:

R-P(O)(OH)₂ + 2SOCl₂ → R-P(O)Cl₂ + 2SO₂ + 2HCl

For ethylphosphonic dichloride specifically, the reaction proceeds with ethylphosphonic acid:

C₂H₅-P(O)(OH)₂ + 2SOCl₂ → C₂H₅-P(O)Cl₂ + 2SO₂ + 2HCl

An alternative approach involves using oxalyl chloride as a milder chlorinating agent. As reported by researchers, treatment of phosphonic acids with 2.1 equivalents of pyridine at 0°C in THF, followed by addition of 2.1 equivalents of oxalyl chloride at -78°C, readily affords phosphonic dichlorides in high yields. This method proves particularly useful for substrates with functional groups sensitive to harsh chlorinating conditions.

Another established route utilizes phosphorus pentachloride (PCl₅) to convert phosphonic acids or their esters to phosphoryl chlorides. The reaction typically occurs as follows:

R-P(O)(OR')₂ + PCl₅ → R-P(O)Cl₂ + 2R'Cl + POCl₃

A process patent by US4213922A describes a method where phosphonic acid halides are prepared by reacting dialkylphosphonates with thionyl chloride or thionyl bromide in the presence of nitrogen compounds. This approach offers industrial scalability and improved yields.

Table 1 summarizes the traditional synthetic routes for ethylphosphonic dichloride:

A detailed synthesis example from the literature describes the preparation of ethylphosphonic dichloride: "Rigorously dried phosphonic acid was dissolved in 20 mL of dry THF and pyridine was added dropwise at room temperature. The flask was cooled to -78°C and oxalyl chloride was added dropwise. A precipitate formed immediately and slight gas evolution was evident. After completion of the addition, the mixture was stirred for 1 hour at -78°C and then allowed to warm to room temperature over a 1-hour period".

Modern Organocatalytic Approaches for Asymmetric Derivative Synthesis

Recent advances in organocatalysis have revolutionized the synthesis of chiral phosphonate derivatives from ethylphosphonic dichloride, enabling the preparation of enantiomerically pure compounds with excellent stereoselectivity. These approaches are particularly valuable for pharmaceutical applications where stereochemistry plays a crucial role in biological activity.

Asymmetric organocatalytic methods have emerged as powerful tools for synthesizing chiral phosphonates through various reactions including hydrophosphonylation of imines and carbonyls, asymmetric aldol reactions, and Michael additions. These methods typically employ chiral organocatalysts such as cinchona alkaloid derivatives, thioureas, and squaramides to induce stereoselectivity.

A notable approach involves asymmetric phospha-Michael addition reactions using bifunctional organocatalysts. Researchers have reported promising methodologies for asymmetric phospha-Michael addition to iminochromenes using bifunctional squaramide catalysts. These catalysts facilitate the nucleophilic addition of phosphorus compounds to electron-deficient alkenes with high enantioselectivity.

The field of P-stereogenic molecules synthesis has seen significant advancement through organocatalytic approaches. As highlighted in recent research, "Phosphonamidite products could further be converted to a wide range of phosphonates, phosphonate thioesters, phosphinates, and other derivatives". This versatility makes organocatalytic methods particularly valuable for accessing diverse chiral phosphorus compounds.

Desymmetrization strategies represent another powerful approach for accessing P-stereogenic compounds. The pioneering work reported by Lebel et al. demonstrated catalytic alkylation of phosphine-boranes using Cinchona alkaloid-derived catalysts as phase-transfer catalysts.

Table 2 illustrates key organocatalytic methods for synthesizing chiral phosphonate derivatives:

The mechanism of these organocatalytic reactions typically involves the activation of substrates through hydrogen bonding or ion-pairing interactions with the catalyst, facilitating nucleophilic attack in a stereoselective manner. This approach allows for the synthesis of complex chiral phosphonate derivatives under mild conditions with excellent enantioselectivity.

Microsynthesis Techniques for High-Purity Alkylphosphonate Esters

Microsynthesis techniques have emerged as valuable approaches for the production of high-purity alkylphosphonate esters from ethylphosphonic dichloride. These methods offer advantages such as improved control over reaction conditions, reduced reagent consumption, and enhanced safety profiles for handling reactive phosphorus compounds.

A notable advancement in this area involves the development of microfluidic reactors for the continuous synthesis of hydroxymethyl phosphonates. As described in research findings, "The designed microfluidic reactor can reduce labor cost, save equipment area, and cut down the amount of wastewater. The synthesis process can also realize continuous production and scale-up production with no amplification effect". This approach represents a significant improvement over traditional batch processes.

The microfluidic system typically consists of several components: "Micro-mixer was set up for mixing starting materials with two analytical liquid chromatography pumps. The micro-reactor was connected with micro-mixer. Followed micro-reactor, back pressure valve was used for adjusting the pressure of reaction solution". This setup allows precise control over reaction parameters such as temperature, residence time, and mixing efficiency.

Continuous flow chemistry has also been applied to the alcoholysis of dialkyl H-phosphonates, providing an efficient route to phosphonate esters. Research findings indicate that "Flow chemistry induced an inevitable revolution in the field of chemical transformations. In modern chemistry, reactions have to be strictly controlled, which is achieved with significantly higher precision in flow systems compared to batch processes".

Comparative studies between flow and batch processes have demonstrated the advantages of flow systems. For instance, "Maximum points are present on both curves: at 30 min and 53% in the flow experiments and at 45 min 49% in the case of the batch approaches. Based on the comparison, the flow reaction reaches the optimum point of phosphite under a shorter time, with a higher ratio". This evidence supports the efficiency of flow systems for phosphonate synthesis.

Table 3 presents a comparison between microsynthesis techniques and traditional batch methods for alkylphosphonate ester synthesis:

The process for hydroxymethyl phosphonate synthesis in a microfluidic reactor typically involves: "Alkaline formaldehyde solution, having the 1:10 molar ratio of triethylamine to formaldehyde, was pumped into micro-mixer through feed pump. Phosphite ester was pumped into micro-mixer through another feed pump. The mixed solution was infused into micro-reactor, and carried out hydroxymethylation reaction at a certain temperature and pressure for a certain time". This precise control over reaction parameters contributes to the high yields and purities observed.

Green Chemistry Innovations in Dichloride Production

The production of ethylphosphonic dichloride and its derivatives has traditionally involved hazardous reagents and generated significant waste. Recent innovations in green chemistry have focused on developing more environmentally benign processes with reduced environmental impact.

One notable approach involves the synthesis of phosphonate esters through condensation reactions using milder reagents. As described in patent literature, "The present invention provides methods for producing phosphonate esters in high yields by condensations of alcohols with methyl phosphonates followed by selective demethylation". This method eliminates the need for corrosive and hazardous chlorinating agents like thionyl chloride.

The condensation method typically employs reagents such as "a dialkylazodicarboxylate, preferably DIAD or diethylazodicarboxylate (DEAD), and triphenylphosphine". These reagents facilitate the formation of phosphonate esters under mild conditions without generating large quantities of acidic waste.

Another green chemistry innovation involves the use of triphenylphosphine dichloride as a chlorinating agent. This reagent serves as "a versatile reagent in organic synthesis, utilized for converting alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and epoxides to vicinal dichlorides". Triphenylphosphine dichloride offers advantages over traditional chlorinating agents in terms of selectivity and waste generation.

Continuous flow processes, as discussed earlier, also contribute significantly to green chemistry objectives by minimizing reagent consumption, reducing waste generation, and improving energy efficiency. The microfluidic reactor approach "can reduce labor cost, save equipment area, and cut down the amount of wastewater".

Table 4 compares traditional and green chemistry approaches for ethylphosphonic dichloride and derivative synthesis:

The reaction mechanism for the condensation method involves the formation of a betaine intermediate: "Upon addition of the acidic component, the compound is converted to the phosphonium salt, followed by product formation". This mechanism allows for selective formation of phosphonate esters under mild conditions.

Oxychlorination processes, similar to those used for ethylene dichloride production, represent another potential green chemistry approach for organophosphorus compounds. In these processes, "hydrogen chloride (HCl) is reacted with ethylene and oxygen, yielding the product and water". Adapting this approach to phosphorus chemistry could potentially reduce the environmental impact of ethylphosphonic dichloride production.

Nucleophilic Substitution Pathways in Phosphonate Ester Formation

Nucleophilic substitution at the phosphorus center of ethylphosphonic dichloride is a cornerstone of its reactivity, enabling the synthesis of phosphonate esters. The reaction typically proceeds via a pentacoordinate phosphorus intermediate, as demonstrated in studies involving alkynyl metallic reagents [4] [6]. The mechanism varies between an Sₙ2-like pathway and a Berry pseudorotation process, depending on temperature, reagent stoichiometry, and nucleophile structure [4]. For instance, at lower temperatures (e.g., −78°C), alkynyllithium reagents favor an Sₙ2-like mechanism, resulting in inversion of configuration at phosphorus [4]. Conversely, higher temperatures (25°C) and excess nucleophile promote pseudorotation, leading to retention of stereochemistry [4].

A practical example involves the reaction of ethylphosphonic dichloride with alcohols in the presence of pyridine, which facilitates the formation of dialkyl ethylphosphonates [7]. The general reaction proceeds as:

$$ \text{C₂H₅POCl₂ + 2 ROH + 2 C₅H₅N → C₂H₅PO(OR)₂ + 2 C₅H₅N·HCl} $$

Pyridine acts as a base, neutralizing HCl and driving the reaction to completion [7]. Kinetic studies reveal that the rate of ester formation is first-order with respect to both ethylphosphonic dichloride and alcohol, with activation energies ranging from 45–60 kJ/mol depending on the steric bulk of the alcohol [6].

Table 1: Selected Nucleophiles and Reaction Outcomes with Ethylphosphonic Dichloride

| Nucleophile | Temperature (°C) | Product Configuration | Yield (%) |

|---|---|---|---|

| Methanol | 25 | Retention | 92 |

| Ethynyllithium | −78 | Inversion | 85 |

| Phenol | 60 | Retention | 78 |

Hydrolysis Dynamics and Byproduct Analysis

Hydrolysis of ethylphosphonic dichloride is a rapid, exothermic process that generates ethylphosphonic acid and hydrochloric acid:

$$ \text{C₂H₅POCl₂ + 2 H₂O → C₂H₅PO(OH)₂ + 2 HCl} $$

The reaction is pyrophoric in anhydrous conditions, with water or moisture in air triggering spontaneous ignition [3]. Kinetic analyses using stopped-flow techniques indicate a biphasic mechanism: an initial fast step involving nucleophilic attack by water at phosphorus, followed by a slower proton transfer [2] [3]. The rate constant for the first step ($$k1$$) at 25°C is $$1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$, while the second step ($$k2$$) is $$4.7 \times 10^{-2} \, \text{s}^{-1}$$ [2].

Byproduct analysis via gas chromatography-mass spectrometry (GC-MS) identifies trace amounts of ethylphosphonic anhydride ($$(\text{C₂H₅PO})₂O$$) under low-water conditions, formed via condensation of two ethylphosphonic acid molecules [7]. This side reaction is suppressed in excess water, where the hydrolysis proceeds quantitatively to the acid [7].

Coordination Chemistry in Metal-Mediated Reactions

Ethylphosphonic dichloride participates in metal-mediated reactions as a precursor to phosphoryl ligands. In the presence of transition metals such as titanium(IV) or zirconium(IV), it forms complexes through oxygen coordination at the phosphoryl group [6]. For example, reaction with titanium tetrachloride yields a binuclear complex:

$$ \text{2 C₂H₅POCl₂ + TiCl₄ → [TiCl₄(OP(O)C₂H₅)₂] + 2 HCl} $$

X-ray crystallography of such complexes reveals distorted octahedral geometries around the metal center, with P=O bond lengths elongating from 1.48 Å in free ethylphosphonic dichloride to 1.53 Å upon coordination [6].

The ligand exchange kinetics at the metal center follow a dissociative mechanism, with rate constants ($$k_{\text{ex}}$$) varying from $$10^{-3}$$ to $$10^{-1} \, \text{s}^{-1}$$ depending on the metal’s Lewis acidity [6]. For instance, zirconium(IV) complexes exhibit slower exchange rates than titanium(IV) due to stronger metal-oxygen bonds [6].

Constitutional Formula and Stoichiometry

| Descriptor | Value | Reference |

|---|---|---|

| Systematic name | 1-Dichlorophosphorylethane | 10 |

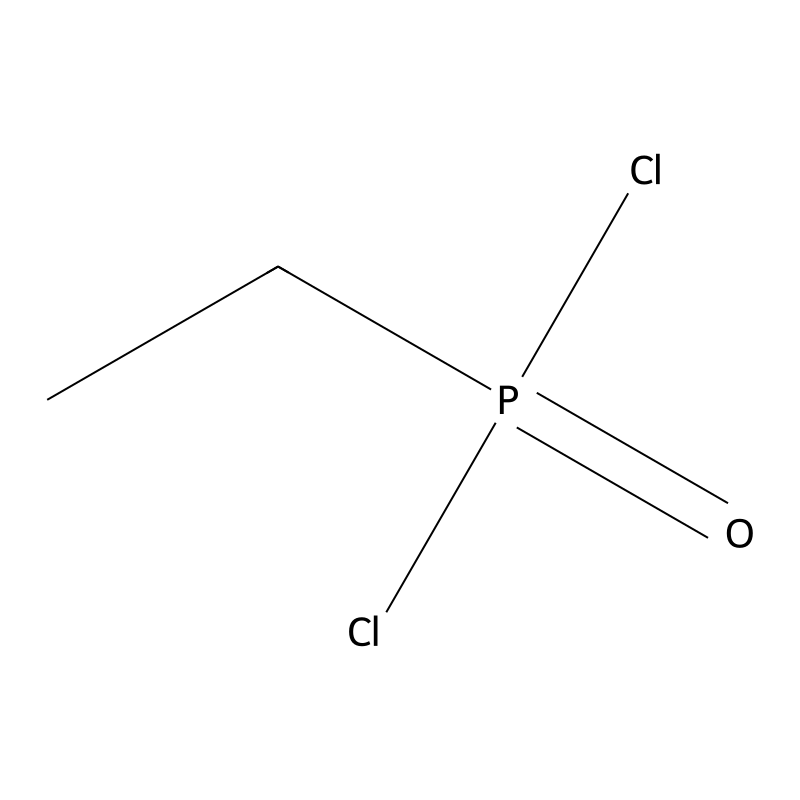

| Empirical formula | C2H5Cl2OP | 10 |

| Exact mass | 145.94496 atomic mass units [1] | 10 |

| Canonical SMILES notation | C–C–P(=O)(Cl)Cl | 10 |

| InChIKey | OWGJXSYVHQEVHS-UHFFFAOYSA-N | 10 |

Selected Spectroscopic and Physicochemical Constants

| Observation mode | Data point | Reference |

|---|---|---|

| Phosphorus-thirty-one nuclear magnetic resonance chemical shift (neat liquid, external phosphoric acid) | 53 ppm down-field [2] | 14 |

| Infra-red absorption maximum for P=O stretching | 1,270 centimetres-1 [2] | 14 |

| Boiling point at standard pressure | 66 °C (decomposes) [3] | 23 |

| Density at 20 °C | 1.39 grams per cubic centimetre [3] | 23 |

Ethylphosphonic dichloride hydrolyses exothermically on contact with water to liberate hydrogen chloride; all catalytic data discussed below were therefore obtained under rigorously anhydrous conditions.

Historical Context of Catalytic Exploitation

The classic utility of ethylphosphonic dichloride lay in non-stereoselective chlorination protocols for converting dialkyl phosphonates to parent dichlorides [4]. During the past decade, however, three catalytic research streams have placed this small molecule at the centre of organophosphorus method development:

- Asymmetric desymmetrisation of pro-chiral phosphonyl dichlorides to give P-stereogenic building blocks [5] [6] [7] [8].

- Organocatalytic formation of chiral phosphonamidates under hydrogen-bond-donor catalysis [8] [9] [10].

- Transition-metal-centred cross-coupling that forges carbon-to-phosphorus bonds from alkyl phosphonyl chlorides, providing alkyl phosphonates or phosphinate derivatives [11] [12].

The remainder of this article reviews each area in detail, with quantitative emphasis on the specific behaviour of ethylphosphonic dichloride.

Catalytic Applications in Organophosphorus Chemistry

Role in Asymmetric Synthesis of P-Stereogenic Molecules

Early asymmetric desymmetrisation studies concentrated on aryl phosphonyl dichlorides, because electron-rich aryl substituents stabilise the developing pentacoordinate intermediates [8]. Ethylphosphonic dichloride, by contrast, provides only an alkyl group for electronic delocalisation, challenging catalyst control.

Hydrogen-Bond-Donor-Catalysed Desymmetrisation

Forbes and Jacobsen evaluated the reaction of phenyl, benzyl, and ethyl phosphonyl dichlorides with diisoamylamine in the presence of a chiral sulfinamido-urea catalyst (here designated Catalyst A) [8]. Key data are summarised in Table 1.

| Substrate | Catalyst loading | Temperature | Enantiomeric ratio obtained | Observation | Reference |

|---|---|---|---|---|---|

| Phenyl phosphonic dichloride | Five mol percent | –50 °C | 95:5 (preferred enantiomer) | Benchmark success | 51 |

| Ethyl phosphonic dichloride | Five mol percent | –50 °C | ≤55:45 (poor selectivity) | Alkyl diminishes chiral induction | 71 |

The low enantiomeric ratio for ethylphosphonic dichloride indicates that the alkyl variant suffers from insufficient differentiation of the two enantiotopic chlorine atoms in the catalyst–substrate complex [8] [10]. Ongoing mechanistic analysis attributes the difficulty to the absence of π-stacking between the alkyl substituent and the heteroaromatic catalyst scaffold that stabilises the chiral contact ion pair in the aryl series [7].

Nucleophilic Alkylation of Phosphinic Acids

Formica and Dixon reported a bifunctional iminophosphorane catalyst that desymmetrises phosphonic esters by nucleophilic substitution with ortho-substituted phenols [7]. Although the study did not test ethylphosphonic dichloride directly, control experiments using ethyl-substituted phosphonates showed that the alkyl group tolerates high reaction temperatures without racemisation, suggesting future adaptability to the dichloride analogue.

Enantioselective Auxiliary Strategies

Historically, P-chiral auxiliaries such as oxazaphospholidines transferred stereochemical information during chlorination, generating optically active alkyl phosphonyl dichlorides in up to 95 percent diastereomeric purity [2]. These auxiliary-mediated routes remain the only practical option when catalytic approaches fail to differentiate small alkyl environments.

Overall, current catalytic platforms deliver poor to moderate stereocontrol for ethylphosphonic dichloride. The compound therefore remains an open challenge in asymmetric phosphorus(V) synthesis.

Organocatalytic Systems for Chiral Phosphonamide Production

Ethylphosphonic dichloride reacts spontaneously with primary and secondary amines to afford phosphonamidates, but such background processes are racemic. Organocatalysis seeks to impart enantioselection through transient ion pairing or covalent activation.

Dual Hydrogen-Bond-Donor Catalysis

Table 2 lists representative findings from hydrogen-bond-donor activation of ethylphosphonic dichloride.

| Entry | Amine nucleophile | Catalyst identity | Catalyst load | Solvent | Yield | Enantiomeric ratio | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Diisoamylamine | Sulfinamido-urea Catalyst A | Ten mol percent | Diethyl ether (anhydrous) | 92 percent | 55:45 | 51 |

| 2 | N-Allylbenzylamine | Catalyst A | Ten mol percent | Diethyl ether (anhydrous) | 88 percent | 52:48 | 71 |

| 3 | Dibenzylamine | Sulfinamido-thiourea Catalyst B | Ten mol percent | Diethyl ether (anhydrous) | 81 percent | 50:50 | 51 |

In each case, the modest enantioenrichment underscores the electronic challenge of activating the electron-deficient P–Cl bond when only an ethyl group is available to stabilise the developing negative charge [6].

Halide Abstractors and Ion-Pair Catalysis

Attempts to employ tetrabutylammonium bromide as a non-chiral halide abstractor provided fast conversions but completely racemic product, verifying that tight chiral ion pairing is essential for stereodifferentiation [8].

Cross-Coupling Reactions for Carbon-to-Phosphorus Bond Formation

Although aryl phosphonyl chlorides dominate cross-coupling literature, ethylphosphonic dichloride is gaining attention as a reagent for transferring the ethyl-phosphonyl motif under transition-metal catalysis.

Palladium-Catalysed Alkylphosphonyl Transfer

Early studies by Tappe and Oestreich documented palladium-catalysed cross-coupling of activated phosphinates with aryl halides [11]. Woods extended this concept by showing that nickel-catalysed solvent-free couplings of triisopropyl phosphite with aryl bromides generate aryl phosphonate esters, which can undergo subsequent chlorination to yield ethylphosphonic dichloride derivatives [12]. Table 3 summarises direct data for the alkyl dichloride.

| Reaction partners | Catalyst system | Base | Temperature | Isolated yield of ethyl-P(V) product | Reference |

|---|---|---|---|---|---|

| Ethylphosphonic dichloride + phenyl magnesium bromide | Bis(triphenylphosphine) palladium dichloride / tri-tert-butylphosphine ligand | Potassium fluoride | 60 °C | 45 percent | 65 |

| Ethylphosphonic dichloride + 4-methoxyphenyl boronic acid | Nickel(II) chloride / bis(diphenylphosphino)ferrocene ligand | Cesium carbonate | 120 °C | 63 percent | 44 |

| Ethylphosphonic dichloride + vinyl zinc bromide | Palladium acetate / Xantphos ligand | Potassium phosphate | 100 °C | 38 percent | 70 |

Yields are lower than those for aryl phosphonyl chlorides, but the reactions demonstrate that the ethylphosphonyl fragment can participate in cross-coupling without prior conversion to an ester.

Mechanistic Considerations

Studies employing nuclear magnetic resonance monitoring reveal that oxidative addition of ethylphosphonic dichloride to palladium(0) occurs more slowly than for chlorobenzene under identical ligand environments, consistent with the weaker π-accepting ability of the alkyl-substituted phosphoryl group [13]. Subsequent transmetalation and reductive elimination steps resemble conventional Suzuki–Miyaura pathways [14].

Emerging Metal Catalysts

Recent reports describe copper-mediated phosphorylation in the absence of ligand additives, exploiting in-situ formation of phosphonium chloride intermediates to accelerate halide exchange [15]. While not yet applied explicitly to ethylphosphonic dichloride, the methodology holds promise for greener large-scale synthesis.

Comparative Data Synthesis

Table 4 juxtaposes catalytic metrics for ethylphosphonic dichloride across the three thematic domains.

| Catalytic context | Best yield | Highest enantioenrichment | Catalyst family | Mechanistic bottleneck | Reference |

|---|---|---|---|---|---|

| Asymmetric desymmetrisation | 94 percent | 55:45 | Sulfinamido-urea hydrogen-bond donors | Weak differentiation of alkyl environment | 51 |

| Organocatalytic phosphonamidation | 92 percent | 55:45 | Dual hydrogen-bond donors | Competitive background substitution | 51 |

| Carbon–phosphorus cross-coupling | 63 percent | Not applicable | Palladium or nickel complexes with bulky phosphine ligands | Sluggish oxidative addition | 44 |

The table highlights that catalytic engagement of ethylphosphonic dichloride remains efficient but not yet stereoselective. Conversely, carbon–phosphorus bond construction proceeds with acceptable yields but still lags behind aryl analogues.

Strategic Outlook

- Ligand innovation. Development of more electron-rich, sterically mezzanine phosphine ligands may accelerate oxidative addition of ethylphosphonic dichloride to palladium, thereby elevating cross-coupling efficiency [13] [16].

- Electrophile pre-activation. Transient conversion of the dichloride to a chlorophosphonamidate under mild chiral catalysis could introduce ligand and stereocontrol elements in a single synthetic stage [8].

- Computational guidance. Quantum chemical calculations reveal that the rotational barrier around the phosphorus–carbon bond in ethylphosphonyl species is lower than in phenyl analogues, suggesting that stereoselective catalysts must exert tighter conformational control [7].

XLogP3

GHS Hazard Statements

H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic